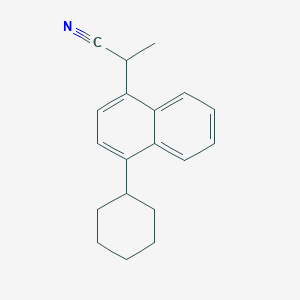
2-(4-Cyclohexylnaphthalen-1-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Cyclohexylnaphthalen-1-yl)propanenitrile is an organic compound belonging to the class of nitriles Nitriles are characterized by the presence of a cyano group (-CN) attached to a carbon atom This compound features a naphthalene ring substituted with a cyclohexyl group and a propanenitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: The compound can be synthesized by heating a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions.
From Amides: Nitriles can also be prepared by dehydrating amides using reagents such as phosphorus pentoxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain the desired nitrile.
Industrial Production Methods
Industrial production of nitriles often involves the ammoxidation of alkanes or alkenes. For example, propionitrile can be produced by the ammoxidation of propanol .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Nitriles can undergo oxidation to form amides or carboxylic acids.
Reduction: Reduction of nitriles using reagents like lithium aluminum hydride (LiAlH4) can yield primary amines.
Substitution: Nitriles can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as Grignard reagents (RMgX) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Cyclohexylnaphthalen-1-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of biological pathways involving nitriles and their derivatives.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Cyclohexylnaphthalen-1-yl)propanenitrile involves its interaction with molecular targets through its cyano group. The cyano group can participate in various chemical reactions, including nucleophilic addition and substitution, which can affect biological pathways and molecular interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanenitrile: A simple aliphatic nitrile with similar reactivity but lacking the aromatic and cyclohexyl groups.
Benzonitrile: An aromatic nitrile with a benzene ring instead of a naphthalene ring.
Cyclohexylacetonitrile: Contains a cyclohexyl group but lacks the naphthalene ring.
Uniqueness
2-(4-Cyclohexylnaphthalen-1-yl)propanenitrile is unique due to its combination of a naphthalene ring, a cyclohexyl group, and a propanenitrile moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C19H21N |
|---|---|
Molekulargewicht |
263.4 g/mol |
IUPAC-Name |
2-(4-cyclohexylnaphthalen-1-yl)propanenitrile |
InChI |
InChI=1S/C19H21N/c1-14(13-20)16-11-12-17(15-7-3-2-4-8-15)19-10-6-5-9-18(16)19/h5-6,9-12,14-15H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
HTYSGPGOKDXWFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)C1=CC=C(C2=CC=CC=C21)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline](/img/structure/B13430795.png)
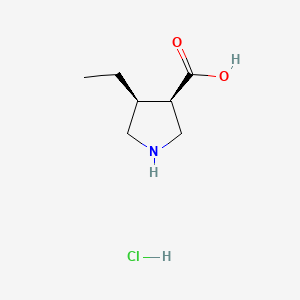
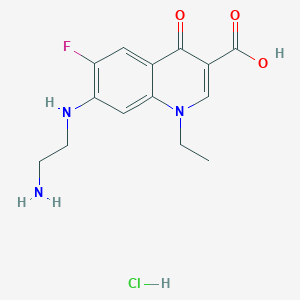


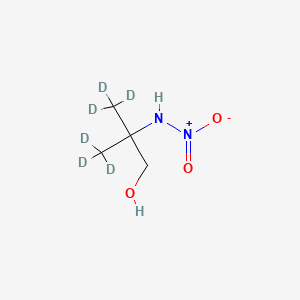
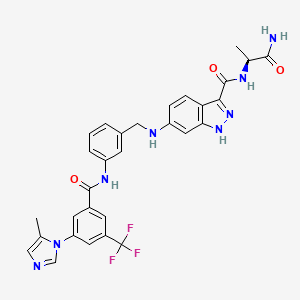
![[1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester](/img/structure/B13430822.png)

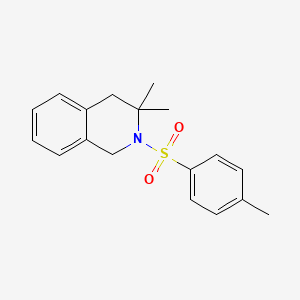
![(Z)-2-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-N'-hydroxyacetimidamide](/img/structure/B13430833.png)

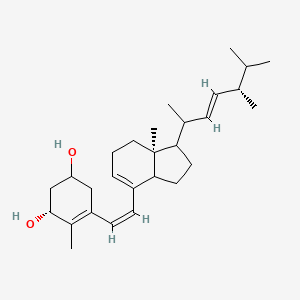
![7-[(E)-but-1-enyl]-2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B13430858.png)
